Methyl 7-bromo-3-hydroxy-2-naphthoate
Overview
Description
Methyl 7-bromo-3-hydroxy-2-naphthoate is an organic compound with the molecular formula C₁₂H₉BrO₃ It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom, a hydroxyl group, and a methoxycarbonyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 7-bromo-3-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the bromination of 3-hydroxy-2-naphthoic acid, followed by esterification with methanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum chloride. The esterification step is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity, and the final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH₄, NaBH₄), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted naphthoates depending on the nucleophile used.
Oxidation: 7-bromo-3-oxo-2-naphthoate.
Reduction: 7-bromo-3-hydroxy-2-naphthylmethanol.
Scientific Research Applications
Methyl 7-bromo-3-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 7-bromo-3-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxy-2-naphthoate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromo-3-hydroxy-2-naphthoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Methyl 7-bromo-3-methoxy-2-naphthoate: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity and solubility.
Uniqueness
Methyl 7-bromo-3-hydroxy-2-naphthoate is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring.
Properties
IUPAC Name |
methyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO3/c1-16-12(15)10-5-8-4-9(13)3-2-7(8)6-11(10)14/h2-6,14H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEVJUKTZWCTQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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